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molecular formula C14H14N2O4 B7976930 2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid

2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid

Cat. No. B7976930
M. Wt: 274.27 g/mol
InChI Key: VIEXNZMGXWVXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126981B2

Procedure details

According to the procedure described in the synthesis method of Compound VI-9, tert-butyl 2-(3-(naphthalen-1-ylmethyl)ureidooxy)acetate (Compound V-7) (50 mg, 0.15 mmol) was reacted with 4N HCl/dioxane (2 ml) to obtain the title compound (41 mg, 100%).
Name
tert-butyl 2-(3-(naphthalen-1-ylmethyl)ureidooxy)acetate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][NH:12][C:13](=[O:24])[NH:14][O:15][CH2:16][C:17]([O:19]C(C)(C)C)=[O:18])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Cl.O1CCOCC1>>[C:1]1([CH2:11][NH:12][C:13](=[O:24])[NH:14][O:15][CH2:16][C:17]([OH:19])=[O:18])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl 2-(3-(naphthalen-1-ylmethyl)ureidooxy)acetate
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CNC(NOCC(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CNC(NOCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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